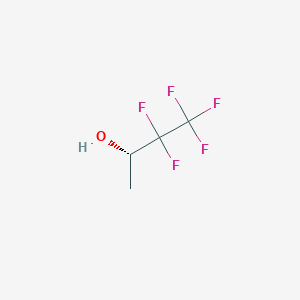
(2S)-3,3,4,4,4-pentafluorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,3,4,4,4-pentafluorobutan-2-ol is an organic compound characterized by the presence of five fluorine atoms attached to a butanol backbone. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-ol typically involves the fluorination of butanol derivatives. One common method is the direct fluorination of 2-butanol using elemental fluorine or fluorinating agents under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3,3,4,4,4-pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
(2S)-3,3,4,4,4-pentafluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-3,3,4,4,4-pentafluorobutan-2-ol involves interactions with molecular targets influenced by the electronegativity of the fluorine atoms. These interactions can affect various pathways, including enzyme activity and receptor binding, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3,3,4,4,4-pentafluorobutan-1-ol: Similar structure but with the hydroxyl group at a different position.
(2S)-3,3,4,4,4-tetrafluorobutan-2-ol: Contains one less fluorine atom.
(2S)-3,3,4,4,4-pentafluoropentan-2-ol: Has an additional carbon in the backbone.
Uniqueness
(2S)-3,3,4,4,4-pentafluorobutan-2-ol is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring high electronegativity and stability.
Propriétés
Formule moléculaire |
C4H5F5O |
|---|---|
Poids moléculaire |
164.07 g/mol |
Nom IUPAC |
(2S)-3,3,4,4,4-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |
Clé InChI |
BUGIAHXXBFVPGW-REOHCLBHSA-N |
SMILES isomérique |
C[C@@H](C(C(F)(F)F)(F)F)O |
SMILES canonique |
CC(C(C(F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















